5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane is a complex organic compound that belongs to the class of diazaadamantane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane typically involves the reaction of 5,7-di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane with hydrazine hydrate in an ethanol solution . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane: A closely related compound with similar structural features.
10-Hydrazinocarbonyl derivatives: Compounds derived from the reaction of diazaadamantanes with hydrazine hydrate.
Uniqueness
5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane stands out due to its specific ethoxycarbonylmethyl groups, which confer unique chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
172984-91-7 |
---|---|
Molekularformel |
C16H24N2O5 |
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
[7-(2-ethoxy-2-oxoethyl)-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-5-yl]methyl propanoate |
InChI |
InChI=1S/C16H24N2O5/c1-3-12(19)23-10-16-8-17-6-15(14(16)21,5-13(20)22-4-2)7-18(9-16)11-17/h3-11H2,1-2H3 |
InChI-Schlüssel |
SAMFIBAUMKWPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC12CN3CC(C1=O)(CN(C2)C3)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.